molecular formula C4H4N2O B3021889 4-Hydroxypyrimidine CAS No. 51953-18-5

4-Hydroxypyrimidine

Cat. No.: B3021889
CAS No.: 51953-18-5
M. Wt: 96.09 g/mol
InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a hydroxyl group attached to the fourth carbon atom of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, biology, and industrial processes.

Mechanism of Action

Target of Action

4-Hydroxypyrimidine, also known as pyrimidin-4-ol, has been found to interact with several targets. One of the primary targets is the hypoxia-inducible factor prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of hypoxia-inducible factors, which are key players in the cellular response to low oxygen conditions . Another target is the inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The interaction of this compound with its targets results in significant changes. When interacting with PHDs, this compound acts as an inhibitor, leading to an increase in HIF levels . This is particularly beneficial in the treatment of diseases like anemia . In the case of inflammatory mediators, this compound exhibits an inhibitory response, which contributes to its anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the biosynthesis of cytosine , a pyrimidine derivative that is one of the five main bases found in nucleic acids . It also impacts the degradation and biosynthesis of thiamine , a vitamin essential for many biochemical reactions .

Pharmacokinetics

It’s known that the compound’s structure and hydrophilicity play a crucial role in its bioavailability .

Result of Action

The action of this compound leads to various molecular and cellular effects. Its inhibition of PHDs results in an increase in HIF levels, which can be beneficial in the treatment of anemia and other ischemia-related diseases . Its anti-inflammatory effects are attributed to its inhibitory response against certain vital inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by the presence of certain catalysts . More research is needed to fully understand how different environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification with glacial acetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Hydroxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydroxypyrimidine
  • 5-Hydroxypyrimidine
  • 6-Hydroxypyrimidine

Comparison: 4-Hydroxypyrimidine is unique due to the position of the hydroxyl group on the fourth carbon atom, which influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
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InChI Key

DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CNC1=O
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Molecular Formula

C4H4N2O
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DSSTOX Substance ID

DTXSID5063524
Record name 4-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS]
Record name 4-Hydroxypyrimidine
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Vapor Pressure

0.0000664 [mmHg]
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CAS No.

4562-27-0, 51953-17-4
Record name 4-Hydroxypyrimidine
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Record name 4(3H)-Pyrimidinone
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Synthesis routes and methods I

Procedure details

When an equivalent amount of 4-pyrimidone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19, 2-(1,6-dihydro-6-oxopyrimidin-1-yl)ethyl chloride is isolated after column chromatography (4-pyrimidone, Aldrich, 34%, B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl)-3H-pyrimidin-4-one is prepared by following the procedure described in example 1a (step 5a) using 182 mg of sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate (obtained in step 2a) and 197 mg of 5-fluoro-2-methyl-2,3-dihydro-1H-indole (reference example 1a). After silica column purification, eluent: 98/02 dichloromethane/methanol, 85 mg of 5-fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one are obtained in the form of a white solid, the characteristics of which are the following:
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrimidine
Reactant of Route 2
4-Hydroxypyrimidine
Reactant of Route 3
4-Hydroxypyrimidine
Reactant of Route 4
4-Hydroxypyrimidine
Reactant of Route 5
4-Hydroxypyrimidine
Reactant of Route 6
4-Hydroxypyrimidine
Customer
Q & A

ANone: The molecular formula of 4-Hydroxypyrimidine is C4H4N2O, and its molecular weight is 96.09 g/mol.

A: Researchers have used various spectroscopic techniques to characterize this compound and its derivatives. These include: * NMR spectroscopy (1H and 13C NMR): Used to determine the structure and tautomeric forms of the compound and its derivatives. []* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, particularly regarding tautomeric forms. []* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, often coupled with techniques like GC-MS/MS. [] * UV-Vis Spectroscopy: Useful for studying the compound's electronic transitions and complexation behavior with metals. []

A: Tautomerism refers to the dynamic equilibrium between two structural isomers of a compound that differ in the position of a proton and often a double bond. This compound can exist in two main tautomeric forms: the this compound (enol form) and 4(3H)-pyrimidinone (keto form). []

A: The position of the tautomeric equilibrium is influenced by several factors, including:* Solvent: Polar solvents tend to favor the keto form, while non-polar solvents favor the enol form. [, ] * Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the stability of each tautomer. For instance, attaching an OH or SH group stabilizes the dioxo or oxo-thione forms, respectively. []* pH: The protonation state of the molecule can shift the equilibrium.

A: The stability of this compound can be influenced by factors such as:* pH: The compound may be susceptible to degradation under strongly acidic or basic conditions. * Temperature: Elevated temperatures can lead to decomposition. * Light: Exposure to UV light may cause photodegradation. []

A: While specific information about material compatibility is limited in the provided research, it's important to consider potential interactions with:* Strong oxidizing or reducing agents: These could react with the pyrimidine ring.* Metals: The compound may form complexes with certain metal ions, potentially affecting its stability and properties. []

A: While this compound itself may not be a widely recognized catalyst, derivatives like 2-hydroxypyrimidine can act as co-substrates for certain enzymes like xanthine oxidase. []

A: Yes, computational chemistry tools have been employed to investigate this compound. Examples include:* Density Functional Theory (DFT) calculations: Used to study the electronic structure, tautomerism, and potential energy surfaces of the molecule. [, ] * Molecular Modeling: Applied to explore the conformational space and interactions of this compound and its derivatives. []

ANone: Structural modifications to the this compound scaffold can significantly influence its properties, including:

  • Tautomeric Equilibrium: As mentioned earlier, the addition of electron-donating or withdrawing groups can shift the equilibrium between the enol and keto forms. [, ]
  • Metal Complexation: The nature and position of substituents can affect the ability of the compound to chelate metal ions. []
  • Biological Activity: Substitutions on the pyrimidine ring can dramatically alter biological activity, leading to compounds with diverse applications, such as fungicides [] or CXCR2 chemokine receptor antagonists. []

A: Various synthetic routes are available for this compound and its derivatives. Common methods include:* Cyclization Reactions: Starting materials like N-cyano-cyanoaceto derivatives can be cyclized to form pyrimidine rings. []* Condensation Reactions: For instance, the reaction of 3-ethoxycarhonylcoumarin with thiourea can yield 2-Mercapto-4-hydroxypyrimidine[3,4-b]coumarin. []

A: The diverse structure and properties of this compound and its derivatives lend themselves to various applications, including:* Pharmaceuticals: Derivatives have been investigated for their potential as CXCR2 chemokine receptor antagonists, which could be relevant for treating inflammatory diseases. []* Agrochemicals: Some derivatives have shown promising fungicidal activity. []* Materials Science: The ability of certain derivatives to form strong hydrogen bonds, such as ureidopyrimidinones, makes them interesting building blocks for supramolecular assemblies and materials. [, ]

ANone: Various analytical techniques are employed to characterize and quantify this compound and related compounds. These include:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with UV detection. []
  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Allows for the separation, identification, and quantification of the compound and its metabolites in complex mixtures. []
  • X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state forms, including information about intermolecular interactions and tautomeric forms. []

A: While limited information is available in the provided research regarding the specific environmental impact of this compound, studies on the pesticide pirimicarb, which contains a this compound moiety, highlight the importance of understanding the compound's fate in the environment. Research has shown that pirimicarb undergoes photodegradation under both natural and artificial sunlight, with several degradation products identified. [] This suggests the need for further investigation into the persistence, bioaccumulation potential, and potential ecotoxicological effects of this compound and its derivatives.

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